

# A Technical Guide to the Thermodynamic Data for Beryllium Sulfate Formation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of **beryllium sulfate** (BeSO<sub>4</sub>). The information is curated for researchers, scientists, and professionals in drug development who require precise thermodynamic values and an understanding of the experimental methodologies used to determine them. This document summarizes key quantitative data in structured tables, details the experimental protocols for crucial measurements, and provides a visualization of the formation pathway.

## Thermodynamic Data for Beryllium Sulfate

The following tables summarize the standard thermodynamic properties for the formation of anhydrous **beryllium sulfate** and its hydrated forms at 298.15 K (25 °C). These values are critical for understanding the stability and reactivity of these compounds.

Table 1: Standard Thermodynamic Properties of Anhydrous Beryllium Sulfate (BeSO<sub>4</sub>)



Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation	ΔH°f	-1205.2	kJ/mol
Standard Gibbs Free Energy of Formation	ΔG°f	-1093.9	kJ/mol
Standard Molar Entropy	S°	78.0	J/(mol·K)
Data sourced from multiple consistent results.[1]			

Table 2: Standard Thermodynamic Properties of **Beryllium Sulfate** Tetrahydrate (BeSO<sub>4</sub>·4H<sub>2</sub>O)

Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation	ΔH°f	-2423.7	kJ/mol
Standard Gibbs Free Energy of Formation	ΔG°f	-2080.7	kJ/mol
Standard Molar Entropy	S°	233.0	J/(mol·K)
Data sourced from multiple consistent results.[1]			

Table 3: Heats of Solution for Beryllium and Beryllium Sulfate Compounds

The heat of solution is a critical parameter in determining the enthalpy of formation. The following data represents the heat of solution in 1.160 molal H<sub>2</sub>SO<sub>4</sub> at 25°C.



Reaction	ΔH <sub>298</sub> (kcal/mole)
Be(c) + 77.44(H <sub>2</sub> SO <sub>4</sub> ·47.849 H <sub>2</sub> O) $\rightarrow$ H <sub>2</sub> (g) + BeSO <sub>4</sub> (soln)	-92.83 ± 0.11
BeSO <sub>4</sub> (c) + 77.44 (H <sub>2</sub> SO <sub>4</sub> ·47.849 H <sub>2</sub> O) → BeSO <sub>4</sub> (soln)	-16.45 ± 0.02
BeSO <sub>4</sub> ·2H <sub>2</sub> O(c) + 77.44 (H <sub>2</sub> SO <sub>4</sub> ·47.849 H <sub>2</sub> O) → BeSO <sub>4</sub> ·2H <sub>2</sub> O(soln)	-5.395 ± 0.019
BeSO <sub>4</sub> ·4H <sub>2</sub> O(c) + 77.44 (H <sub>2</sub> SO <sub>4</sub> ·47.849 H <sub>2</sub> O) → BeSO <sub>4</sub> ·4H <sub>2</sub> O(soln)	1.513 ± 0.010
Data sourced from a study on the heats of formation of beryllium sulfate and its hydrates. [2]	

## **Experimental Protocols for Thermodynamic Data**Determination

The determination of the thermodynamic properties of **beryllium sulfate** has historically been conducted using precise calorimetric methods. The following sections detail the principles and general procedures for the key experimental techniques employed.

## **Adiabatic Calorimetry for Heat Capacity Measurement**

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature. For **beryllium sulfate**, this method was employed to determine its heat capacity from 10 K to 300 K.[3][4][5][6]

#### Methodology:

Sample Preparation: A precisely weighed sample of anhydrous beryllium sulfate is placed
in a sample container within the calorimeter. The container is then sealed to ensure an
isolated system.



- Calorimeter Setup: The sample container is placed within an adiabatic shield. This shield is heated or cooled to match the temperature of the sample container, thereby minimizing heat exchange with the surroundings.
- Heating and Measurement: A known quantity of electrical energy is supplied to the sample, causing its temperature to rise. The temperature change is meticulously measured using a calibrated thermometer.
- Data Analysis: The heat capacity ( $C_p$ ) is calculated from the electrical energy input (Q) and the resulting temperature change ( $\Delta T$ ) using the formula  $C_p = Q / \Delta T$ . This process is repeated at various temperatures to obtain the heat capacity as a function of temperature.

## **Bunsen Ice Calorimetry for Enthalpy Measurement**

For higher temperature ranges (350 K to 860 K), a Bunsen-type ice calorimeter was utilized to determine the enthalpy of **beryllium sulfate**.[3][4][5][6] This method relies on the volume change associated with the melting of ice.

#### Methodology:

- Calorimeter Preparation: The calorimeter consists of a central tube for the sample, surrounded by a jacket of ice and water in equilibrium at 0 °C. The volume change of the icewater mixture is monitored by observing the movement of a mercury column in a capillary tube.
- Sample Heating: A sample of beryllium sulfate is heated to a known, stable temperature in a furnace.
- Sample Drop: The heated sample is then rapidly transferred ("dropped") into the central tube
  of the ice calorimeter.
- Enthalpy Measurement: The heat released by the sample as it cools to 0 °C melts a corresponding amount of ice. This melting causes a contraction in the volume of the icewater mixture, which is measured by the displacement of the mercury column.
- Calculation: The enthalpy change of the sample from its initial temperature to 0 °C is directly
  proportional to the volume change of the mercury. The calorimeter is calibrated using a



substance with a known enthalpy.

#### **Solution Calorimetry for Enthalpy of Formation**

The standard enthalpy of formation of **beryllium sulfate** and its hydrates is often determined indirectly through solution calorimetry. This involves measuring the heat changes when the compound and its constituent elements (in a suitable form) are dissolved in a specific solvent.

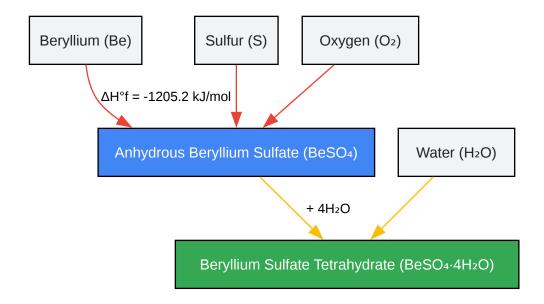
#### Methodology:

- Calorimeter Setup: A precision calorimeter, often of the isoperibol or adiabatic type, is filled with a known volume of a suitable solvent (e.g., 1.160 molal H<sub>2</sub>SO<sub>4</sub>).[2] The temperature of the solvent is allowed to stabilize.
- Dissolution of Reactants: A precisely weighed sample of beryllium metal is reacted with the sulfuric acid solution, and the resulting temperature change is recorded.
- Dissolution of Product: In a separate experiment, a precisely weighed sample of anhydrous beryllium sulfate is dissolved in the same solvent, and the temperature change is measured.
- Hess's Law Calculation: By applying Hess's Law to the heats of solution of beryllium metal
  and beryllium sulfate, the enthalpy of formation of beryllium sulfate can be calculated.
  This process is repeated for the hydrated forms of beryllium sulfate.

## Visualization of Beryllium Sulfate Formation

The following diagram illustrates the logical relationship in the formation of anhydrous **beryllium sulfate** and its subsequent hydration to form the tetrahydrate.





Click to download full resolution via product page

Caption: Formation pathway of **beryllium sulfate** and its tetrahydrate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. cetjournal.it [cetjournal.it]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. ajsonline.org [ajsonline.org]
- 5. OneMine | RI 6240 Thermodynamic Properties Of Beryllium Sulfate From 0° To 900° K [onemine.org]
- 6. THERMODYNAMIC PROPERTIES OF BERYLLIUM SULFATE FROM 0 TO 900 K (Technical Report) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Data for Beryllium Sulfate Formation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b147924#thermodynamic-data-for-beryllium-sulfate-formation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com